molecular formula C13H19ClN4O2 B8301632 4-Chloro-5-(2-dimethylaminomethyl-pyrrolidin-1-yl)-2-nitroaniline

4-Chloro-5-(2-dimethylaminomethyl-pyrrolidin-1-yl)-2-nitroaniline

Cat. No. B8301632
M. Wt: 298.77 g/mol
InChI Key: HWUDWJALHDLWQA-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

The sub-title compound was prepared from 2-dimethylaminomethyl-pyrrolidine (270 mg, 2.1 mmol), 4,5-dichloro-2-nitroaniline (300 mg, 1.5 mmol) and potassium carbonate (300 mg, 2.2 mmol) in DMSO (3 mL) in analogy to the method described in example 3 step (a).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][NH:6]1)[CH3:3].[Cl:10][C:11]1[C:17](Cl)=[CH:16][C:14]([NH2:15])=[C:13]([N+:19]([O-:21])=[O:20])[CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[Cl:10][C:11]1[C:17]([N:6]2[CH2:7][CH2:8][CH2:9][CH:5]2[CH2:4][N:2]([CH3:3])[CH3:1])=[CH:16][C:14]([NH2:15])=[C:13]([N+:19]([O-:21])=[O:20])[CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
CN(C)CC1NCCC1
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1Cl)[N+](=O)[O-]
Name
Quantity
300 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1N1C(CCC1)CN(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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